molecular formula C10H8N2O B8775612 2-Phenoxypyrimidine

2-Phenoxypyrimidine

Cat. No.: B8775612
M. Wt: 172.18 g/mol
InChI Key: CEBDRQUBQYQBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxypyrimidine is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-phenoxypyrimidine

InChI

InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H

InChI Key

CEBDRQUBQYQBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In step 1 of Scheme A, sulfanylpyrimidine compound a is treated with peracid or like oxidizing agent to afford sulfonylpyrimidine b. In step 2, sulfonylpyrimidine b is reacted with phenol compound c in the presence of base to provide phenoxypyrimidine compound d. Phenoxypyrimidine d is then treated with hydrazine in step 3 to yield hydrazinopyrimidine compound e. In step 4, hydrazinopyrimidine compound e undergoes a cyclization under basic conditions to afford a pyrazolone compound f. In step 5 the pyrazolone compound f is protected under basic conditions to give a protected pyrazol compound g. Partial deprotection of compound g in step 6 affords pyrazol compound h. In step 7 pyrazol compound h is reacted with alkylating agent i to give pyrazol ester compound j. In step 8 pyrazol ester i is deprotected to give a compound of formula II in accordance with the invention.
Name
sulfonylpyrimidine
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Synthesis routes and methods II

Procedure details

A mixture of 5-chloropyrimidine (5.00 g, 0.0437 mol), phenol (5.38 g, 57.2 mmol), dibenzo-18-crown-6 (0.84 g, 0.0023 mol) and ground potassium hydroxide (5.92 g, 0.1055 mol) in toluene (75 ml) was heated at reflux for 3 hours with azeotropic removal of water. The mixture was allowed to cool to ambient temperature and the solvent was removed under reduced pressure. The residue was partitioned between water and chloroform. The layers were separated and the aqueous phase was extracted with chloroform three times. The combined organic layers were dried over magnesium sulfate, filtered and evaporated to give 2-phenoxypyrimidine as a white powder (95% pure, 4.56 g, 0.0265 mol): 1H NMR (CDCl3, 400 MHz) 8.57 (d, 2H), 7.43 (t, 2H), 7.26 (t, 1H), 7.20 (d 2H); TLC (n-heptane/ethyl acetate=1:1) Rf 0.42.
Quantity
5 g
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5.38 g
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0.84 g
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reactant
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5.92 g
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reactant
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75 mL
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